molecular formula C16H9FN2O2 B6462684 3-(1H-1,3-benzodiazol-2-yl)-6-fluoro-2H-chromen-2-one CAS No. 2549066-36-4

3-(1H-1,3-benzodiazol-2-yl)-6-fluoro-2H-chromen-2-one

Cat. No.: B6462684
CAS No.: 2549066-36-4
M. Wt: 280.25 g/mol
InChI Key: AAARFFFFPHTPFM-UHFFFAOYSA-N
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Description

3-(1H-1,3-Benzodiazol-2-yl)-6-fluoro-2H-chromen-2-one is a heterocyclic compound featuring a coumarin (2H-chromen-2-one) scaffold fused with a benzodiazole moiety and substituted with a fluorine atom at the 6-position. This structure combines the photophysical properties of coumarins with the bioactivity associated with benzodiazoles, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-6-fluorochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FN2O2/c17-10-5-6-14-9(7-10)8-11(16(20)21-14)15-18-12-3-1-2-4-13(12)19-15/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAARFFFFPHTPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=CC(=C4)F)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,3-benzodiazol-2-yl)-6-fluoro-2H-chromen-2-one typically involves the condensation of 2-aminobenzimidazole with 6-fluorochromone under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,3-benzodiazol-2-yl)-6-fluoro-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzimidazole or chromenone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted benzimidazole or chromenone compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential therapeutic agent for treating infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-1,3-benzodiazol-2-yl)-6-fluoro-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Substitutional Variations

The compound is compared to analogues with modifications in the coumarin ring substituents or benzodiazole-linked functional groups. Key comparisons include:

Fluorine vs. Methoxy Substitution
  • 3-(1H-1,3-Benzodiazol-2-yl)-6-methoxy-2H-chromen-2-one (CAS: 245072-46-2) The methoxy group at the 6-position (vs. No direct melting point or NMR data are available, but methoxy-substituted coumarins generally exhibit higher lipophilicity compared to fluoro derivatives .
Halogenated Analogues
  • 6-Bromo-3-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]chromen-2-one (CAS: 333773-47-0)
    • Bromine substitution at the 6-position increases molecular weight (MW: 496.36 g/mol) and polarizability compared to fluorine (MW: 296.26 g/mol for the target compound).
    • Thiazole and fluorene moieties may enhance π-π stacking interactions, influencing crystallinity and biological target binding .
Triazole-Linked Derivatives
  • 4-(2-((2-(((1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)pyrimidin-4-yl)oxy)ethoxy)-6-fluoro-2H-chromen-2-one (8k)
    • Triazole and pyrimidine substituents introduce hydrogen-bonding and steric effects.
    • Melting point: 124–126°C, higher than simpler coumarin derivatives, suggesting enhanced crystallinity due to extended conjugation .

Physicochemical Properties

Compound Name Substituents Melting Point (°C) Molecular Formula Key Spectral Data (NMR, IR)
Target Compound 6-F, benzodiazole Not reported C₁₆H₉FN₂O₂ Not available
6-Methoxy analogue 6-OCH₃, benzodiazole Not reported C₁₇H₁₂N₂O₃ Not available
8k 6-F, triazole-pyrimidine 124–126 C₂₈H₂₀BrFN₄O₄S ¹H-NMR: δ 7.84 (d, 1H, Ar-H), 3.69 (s, 3H, N-CH₃)
12a (6-Bromo coumarin) 6-Br, pyrazole-benzoyl Not reported C₂₆H₁₇BrN₂O₄ IR: νmax 1720 cm⁻¹ (C=O stretch)

Electronic and Steric Effects

  • Fluorine Substitution : The 6-fluoro group in the target compound likely enhances electron-withdrawing effects, stabilizing the coumarin ring and increasing electrophilicity. This contrasts with methoxy groups, which donate electrons and may reduce reactivity in nucleophilic environments .
  • Benzodiazole vs. Thiazole/Thiazoline : Benzodiazoles exhibit dual hydrogen-bonding sites (N-H), while thiazoles (e.g., in evidence 6) participate in weaker C–H···π interactions, as seen in the crystal structure of 1-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde .

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